![molecular formula C17H17F2N5O B6442894 6-fluoro-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2640953-89-3](/img/structure/B6442894.png)
6-fluoro-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
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Description
The compound “6-fluoro-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole” is a complex organic molecule. It contains a benzoxazole ring, a piperazine ring, and a pyrimidine ring, all of which are common structures in medicinal chemistry . The molecule also contains fluorine atoms, which are often used in drug design to improve the biological activity of a compound .
Scientific Research Applications
Anticancer Activity
Benzoxazoles, including those with fluorine and piperazine moieties, have shown potential anticancer activity . They have been evaluated for cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes . Some benzoxazoles show potential anticancer activity, while others show lung cancer selective properties at low concentrations where healthy cells are unaffected .
Antifungal Activity
Benzoxazole analogues have been found to exhibit antifungal activity . This suggests that “6-fluoro-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole” could potentially be used in antifungal research.
Antituberculosis Activity
Benzoxazole analogues have also been found to exhibit antituberculosis activity . This suggests potential applications in the treatment of tuberculosis.
mPGES-1 Inhibition
Benzoxazole analogues have been found to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) . This enzyme is involved in the production of prostaglandin E2, a bioactive lipid that plays a role in inflammation and pain.
5-HT Receptor Antagonism
Benzoxazole analogues have been found to act as 5-HT receptor antagonists . This suggests potential applications in the treatment of conditions related to serotonin receptors, such as depression and anxiety.
CETP Inhibition
Benzoxazole analogues have been found to inhibit cholesteryl ester transfer protein (CETP) . CETP plays a crucial role in the reverse transport of cholesterol, suggesting potential applications in the treatment of cardiovascular diseases.
Anti-Plasmodial Activity
Benzoxazole analogues have been found to exhibit anti-plasmodial activity . This suggests potential applications in the treatment of malaria.
Radiosynthesis and Visualization
A compound similar to “6-fluoro-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole” has been synthesized and labeled with fluorine-18 to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .
properties
IUPAC Name |
6-fluoro-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O/c1-10-15(19)16(21-11(2)20-10)23-5-7-24(8-6-23)17-22-13-4-3-12(18)9-14(13)25-17/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYSMCBSANCPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
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